(3-Fluorocyclohexyl)methanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluorocyclohexyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h6-7H,1-5H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSFVUCIYPJREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Spectrometric Characterization for Conformational and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules like (3-Fluorocyclohexyl)methanesulfonamide. rsc.org The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for detailed conformational and stereochemical analysis. nih.govresearchgate.net A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional techniques like COSY, HSQC, and NOESY, allows for unambiguous assignment of the molecule's constitution and configuration.
For this compound, the cyclohexane (B81311) ring can exist as cis and trans diastereomers, each of which undergoes rapid chair-chair interconversion at room temperature. NMR spectroscopy is crucial for distinguishing between these isomers and determining the preferred conformation of the substituents (fluorine and methanesulfonamide (B31651) groups) in either axial or equatorial positions.
The stereochemical assignment is primarily achieved through the analysis of coupling constants (J values). The magnitude of the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. For instance, a large coupling constant (typically > 8 Hz) between two vicinal protons on the cyclohexane ring is indicative of a trans-diaxial relationship, while smaller values suggest axial-equatorial or equatorial-equatorial arrangements. Similarly, the ³JHF coupling constant provides critical information about the relative orientation of the fluorine atom and adjacent protons.
Furthermore, ¹⁹F NMR spectroscopy offers a direct window into the local electronic environment of the fluorine atom. The ¹⁹F chemical shift is highly sensitive to conformational changes and the spatial orientation of nearby functional groups. nih.goved.ac.uk Dynamic NMR studies at variable temperatures can be employed to investigate the kinetics of the chair-chair interconversion, providing insights into the energetic barriers and the relative thermodynamic stability of different conformers. The Nuclear Overhauser Effect (NOE) provides through-space correlation between nuclei, which is instrumental in confirming stereochemical assignments by identifying protons that are in close spatial proximity, further refining the conformational model of the molecule. mdpi.com
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Inferred Information |
|---|---|---|---|---|
| ¹H | H-3 (CH-F) | 4.5 - 5.0 | ¹JCF ≈ 180-200, ²JHF ≈ 45-50, ³JHH (axial-axial) ≈ 8-12, ³JHH (axial-equatorial) ≈ 2-5 | Confirms fluorine position; multiplicity reveals neighboring proton orientations. |
| ¹³C | C-3 (CH-F) | 85 - 95 | ¹JCF ≈ 170-190 | Large C-F coupling constant confirms direct attachment. |
| ¹⁹F | F-3 | -170 to -190 | ²JFH ≈ 45-50, ³JFH (trans) ≈ 20-30, ³JFH (gauche) ≈ 5-10 | Chemical shift and coupling patterns are highly sensitive to the axial/equatorial position. |
| ¹H | NH₂ | 6.5 - 7.5 | - | Broad singlet, position dependent on solvent and concentration. |
| ¹H | CH₃ | 2.8 - 3.2 | - | Singlet characteristic of the methanesulfonyl group. |
Mass Spectrometry (MS) for Reaction Monitoring and Complex Mixture Analysis in Research
Mass spectrometry (MS) is a powerful tool for the analysis of this compound, offering high sensitivity and structural information from minimal sample quantities. purdue.edu It is particularly valuable for monitoring the progress of its synthesis and for identifying components in complex reaction mixtures without the need for extensive purification. acs.org Techniques such as electrospray ionization (ESI) are well-suited for analyzing polar molecules like sulfonamides. purdue.eduacs.org
During the synthesis of this compound, ESI-MS can be used to directly analyze aliquots from the reaction mixture. This allows for the real-time detection of starting materials, intermediates, the desired product, and any byproducts, enabling rapid optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry. acs.org
Tandem mass spectrometry (MS/MS) is employed to gain detailed structural insights through collision-induced dissociation (CID) of a mass-selected parent ion. purdue.edunih.gov The fragmentation patterns of sulfonamides are well-characterized and provide confirmatory evidence for the structure. nih.govresearchgate.net For protonated this compound, characteristic fragmentation pathways would include:
Cleavage of the S-N bond: This is a common fragmentation for sulfonamides, leading to the formation of ions corresponding to the fluorocyclohexyl moiety and the methanesulfonamide group. researchgate.net
Loss of sulfur dioxide (SO₂): A neutral loss of 64 Da is a hallmark of sulfonamide fragmentation.
Loss of the methanesulfonyl radical (•CH₃SO₂): Cleavage of the C-S bond can result in the loss of the methanesulfonyl group.
Ring fragmentation: The fluorocyclohexane (B1294287) ring can undergo fragmentation, often initiated by the loss of HF or other small neutral molecules.
By operating the mass spectrometer in a selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions can be tracked with very high sensitivity and selectivity, which is invaluable for quantifying the target compound in complex biological or environmental matrices. chula.ac.thnih.gov
| m/z (amu) | Ion Formula | Designation | Origin of Fragment |
|---|---|---|---|
| 196.08 | [C₇H₁₅FNO₂S]⁺ | [M+H]⁺ | Protonated molecular ion |
| 176.07 | [C₇H₁₂FNO₂S]⁺ | [M+H-H₂]⁺ or [M-H]⁺ | Loss of hydrogen or proton abstraction |
| 116.10 | [C₆H₁₁F]⁺ | [M+H - CH₃SO₂NH]⁺ | Cleavage of S-N and C-S bonds |
| 99.09 | [C₆H₁₀F]⁺ | [M+H - SO₂ - NH₃ - CH₃]⁺ | Loss of SO₂ and subsequent fragmentations |
| 79.96 | [CH₄O₂S]⁺ | [CH₃SO₂H]⁺ | Protonated methanesulfonic acid from S-C bond cleavage |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov The techniques are complementary and offer a comprehensive vibrational profile of the molecule.
The IR and Raman spectra of this compound would be dominated by characteristic bands corresponding to the sulfonamide and fluorocyclohexyl moieties. Key vibrational modes include:
N-H Stretching: The sulfonamide N-H group gives rise to stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region. The exact position and shape of this band are sensitive to hydrogen bonding; in the solid state or concentrated solutions, intermolecular N-H···O=S hydrogen bonds would cause the band to broaden and shift to lower wavenumbers compared to the gas phase or dilute solutions.
S=O Stretching: The sulfonyl group (SO₂) exhibits two distinct stretching vibrations: an asymmetric stretch (νₐₛ) typically found at higher wavenumbers (1300-1370 cm⁻¹) and a symmetric stretch (νₛ) at lower wavenumbers (1120-1180 cm⁻¹). These bands are usually strong in the IR spectrum. kau.edu.sa
C-F Stretching: The carbon-fluorine bond gives a strong absorption in the IR spectrum, typically in the 1000-1100 cm⁻¹ region. The exact frequency can provide clues about the conformation of the fluorine atom (axial vs. equatorial).
S-N Stretching: The stretch for the sulfur-nitrogen single bond is typically found in the 830-950 cm⁻¹ range.
Cyclohexane Ring Vibrations: The C-H stretching vibrations of the cyclohexane ring appear just below 3000 cm⁻¹, while the C-C stretching and various bending and rocking modes of the CH₂ groups occur in the fingerprint region (< 1500 cm⁻¹).
Raman spectroscopy is particularly useful for analyzing the symmetric vibrations of the S=O group and the C-S and S-N bonds, which may be weak in the IR spectrum. Comparing the solid-state and solution-phase spectra can reveal changes in molecular conformation and intermolecular interactions upon dissolution.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | -NH₂ | 3200 - 3400 | Medium-Strong | Weak |
| C-H Stretch | Cyclohexyl-CH₂ | 2850 - 2960 | Strong | Strong |
| S=O Asymmetric Stretch | -SO₂- | 1300 - 1370 | Strong | Medium |
| S=O Symmetric Stretch | -SO₂- | 1120 - 1180 | Strong | Strong |
| C-F Stretch | -C-F | 1000 - 1100 | Strong | Weak |
| S-N Stretch | -S-N- | 830 - 950 | Medium | Medium |
X-ray Crystallography for Solid-State Structure Elucidation of Research Intermediates and Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netnih.gov Obtaining a suitable single crystal of this compound or a related derivative would provide unambiguous information on its molecular structure, conformation, and intermolecular interactions. core.ac.ukmdpi.com
A crystal structure would definitively establish:
Stereochemistry: The relative configuration (cis or trans) of the fluorine and methanesulfonamide substituents on the cyclohexane ring would be unequivocally determined.
Conformation: The analysis would reveal the exact chair conformation of the cyclohexane ring and confirm whether the substituents occupy axial or equatorial positions. This experimental data is invaluable for validating computational models and interpreting NMR data. researchgate.net
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insight into the electronic effects of the fluorine and sulfonamide groups on the molecular geometry.
Intermolecular Interactions: The crystal packing would reveal the network of intermolecular forces, particularly the hydrogen bonds formed by the sulfonamide N-H donors and the sulfonyl oxygen acceptors. These interactions are critical in understanding the solid-state properties of the compound.
While obtaining a crystal structure for the specific title compound may be challenging, analysis of research intermediates or derivatives is a common strategy. For example, crystallizing a precursor alcohol or a Boc-protected amine could provide crucial stereochemical and conformational information that guides the synthesis and characterization of the final compound. core.ac.uk The structural data obtained is foundational for rational drug design and for building structure-property relationships. researchgate.netnih.gov
Biological Target Identification and Mechanistic Elucidation in Preclinical Models
High-Throughput Screening (HTS) Approaches for Biological Activity Discovery
The initial step in evaluating a new compound is often high-throughput screening (HTS). This process involves testing a compound against a large number of biological targets or in various cell-based models to detect any activity. americanelements.commdpi.com HTS robotics and miniaturized assays allow for the rapid screening of thousands of compounds. americanelements.com For a novel compound, HTS assays could include a diverse panel of enzymes, receptors, and cell lines to uncover potential therapeutic areas. A positive "hit" in an HTS campaign would be the first indication that the compound has a biological effect worthy of further investigation. researchgate.net
Biochemical Assay Development for Enzyme and Receptor Ligand Binding Studies
Once a biological activity is identified, the next step is to develop specific biochemical assays to quantify the compound's interaction with its putative target. These assays are crucial for determining the potency and specificity of the compound.
Enzyme Assays: If the HTS suggests the compound inhibits an enzyme, researchers would develop an in vitro assay using the purified enzyme. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound to determine its inhibitory potency, often expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). mdpi.combldpharm.com
Receptor Ligand Binding Assays: If the compound is thought to interact with a cell surface receptor, radioligand binding assays are a common method. nih.gov In these competitive assays, the compound's ability to displace a known, radioactively labeled ligand from the receptor is measured. nih.govnih.gov This provides information on the compound's affinity for the receptor, typically denoted by the Ki (inhibition constant) or IC50 value. nih.gov
These assays can be adapted to a 96-well or 384-well plate format to increase throughput for screening analogs of the initial hit compound. nih.govnih.gov
Target Deconvolution Strategies: Affinity Proteomics, Chemical Genetics, and Activity-Based Profiling
When a compound is discovered through phenotypic screening, its molecular target is unknown. Target deconvolution is the process of identifying this target, which is a critical step for understanding its mechanism of action.
Affinity Proteomics: This is a widely used technique where the small molecule is immobilized on a solid support (like beads) and used as "bait" to pull its protein binding partners out of a cell lysate. The captured proteins are then identified using mass spectrometry.
Chemical Genetics: This approach uses a small molecule to perturb a biological system, similar to how genetic mutations do. Forward chemical genetics involves identifying a compound that causes a specific phenotype and then finding its target. This can be achieved by looking for mutations that confer resistance to the compound, as these mutations often occur in the gene encoding the target protein.
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomic technique that uses specially designed chemical probes to assess the functional state of entire enzyme families within complex biological samples. In a competitive ABPP experiment, researchers can determine a compound's targets by its ability to prevent the binding of an activity-based probe to specific proteins in a cell lysate.
Investigation of Molecular Interactions and Binding Modes (e.g., Enzyme Inhibition Kinetics, Receptor Antagonism Mechanisms)
After identifying a target, detailed studies are conducted to characterize the precise nature of the interaction.
Enzyme Inhibition Kinetics: For enzyme inhibitors, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). bldpharm.com This involves measuring how the inhibitor affects the enzyme's kinetics at different substrate concentrations. bldpharm.com This information is vital for understanding how the inhibitor works and for optimizing its properties.
Receptor Antagonism Mechanisms: For receptor ligands, functional assays are used to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Schild analysis and other pharmacological models can further delineate the mechanism, such as whether the antagonism is competitive (reversible) or non-competitive (irreversible).
The inclusion of fluorine in a molecule can alter its binding affinity with enzymes and receptors through various electronic and steric effects.
In Vitro and Ex Vivo Preclinical Model Systems for Mechanistic Validation
To confirm that the identified target and mechanism are relevant in a more complex biological context, researchers use various model systems.
In Vitro Models: These include 3D cell cultures, organoids, or co-culture systems that better mimic the structure and complexity of native tissue compared to simple monolayer cell cultures.
Ex Vivo Models: These models use tissue taken directly from an organism and kept viable in a controlled environment. For example, an isolated, perfused organ system can be used to test a compound's effect in an intact organ without the complexities of a whole-animal study. These systems provide a bridge between in vitro cell culture and in vivo animal studies, offering a higher degree of biological relevance for validating a compound's mechanism of action before moving into full preclinical development.
Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies of 3 Fluorocyclohexyl Methanesulfonamide Derivatives
Design Principles for Structural Analogues
The design of analogues of (3-Fluorocyclohexyl)methanesulfonamide is a methodical process focused on systematically modifying its three primary components: the cyclohexyl ring, the fluorine substituent, and the methanesulfonamide (B31651) moiety. The goal is to probe the chemical space around the lead compound to identify key interactions with its biological target and to improve its drug-like properties.
Modifications of the Cyclohexyl Ring: The cyclohexane (B81311) ring serves as a scaffold, and its conformation and substitution patterns are critical for proper orientation within the target's binding site. Modifications can include:
Ring Conformation: Constraining the ring's flexibility by introducing double bonds or incorporating it into bicyclic systems can lock it into a more bioactive conformation, potentially increasing potency.
Substitution: Introducing small alkyl or polar groups at various positions on the ring can explore additional binding pockets. For instance, adding a methyl group could probe a hydrophobic pocket, while a hydroxyl group could form a new hydrogen bond. A series of acyl sulfonamide derivatives with spirocycles has been investigated to explore novel chemical space for specific targets like the NaV1.7 channel nih.gov.
Fluorination Patterns: The position and number of fluorine atoms can significantly impact the molecule's properties. Fluorine, being highly electronegative, can alter the local electronic environment (pKa), influence metabolic stability by blocking sites of oxidation, and form specific interactions (like hydrogen bonds or halogen bonds) with the target protein nih.govresearchgate.net. Design strategies include:
Positional Isomers: Moving the fluorine from the 3-position to the 2- or 4-position would generate isomers to determine the optimal location for target engagement.
Multi-Fluorination: The synthesis of di- or tri-fluorinated analogues can enhance facial polarity and create unique molecular dipoles, which can influence cell permeability and binding affinity nih.gov.
Sulfonamide Moiety Modifications: The sulfonamide group is a common pharmacophore known for its ability to act as a hydrogen bond donor and acceptor. Modifications are central to tuning the compound's activity and physicochemical properties mdpi.comresearchgate.net.
N-Substitution: Replacing the hydrogen on the sulfonamide nitrogen with various alkyl or aryl groups can explore additional vector space within the binding site.
Sulfonyl Group Replacement: Bioisosteric replacement of the sulfonamide with other acidic groups (e.g., carboxylic acid, tetrazole) can be explored to modulate acidity and improve pharmacokinetic profiles.
The systematic synthesis and evaluation of these analogues generate crucial SAR data, as illustrated in the hypothetical data table below.
| Compound ID | Cyclohexyl Modification | Fluorine Position | Sulfonamide Modification | Potency (IC50, nM) |
|---|---|---|---|---|
| LEAD-01 | None | 3-Fluoro | -SO2NH2 | 50 |
| ANA-02 | 4-Methyl | 3-Fluoro | -SO2NH2 | 25 |
| ANA-03 | None | 4-Fluoro | -SO2NH2 | 150 |
| ANA-04 | None | 3-Fluoro | -SO2NHCH3 | 15 |
| ANA-05 | 2-Hydroxy | 3-Fluoro | -SO2NH2 | 75 |
| ANA-06 | None | 2,3-Difluoro | -SO2NH2 | 90 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Binding Relationship (QSBR) Modeling
QSAR and QSBR are computational techniques used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity or binding affinity qub.ac.uk. These models are invaluable for predicting the potency of unsynthesized analogues, prioritizing synthetic efforts, and gaining insight into the molecular features driving activity tandfonline.comresearchgate.net.
For the this compound series, a QSAR model would be developed using the experimental potency data (e.g., IC50 values) from the synthesized analogues. The process involves:
Descriptor Calculation: A wide range of molecular descriptors for each analogue is calculated. These can be 1D (e.g., molecular weight, pKa), 2D (e.g., connectivity indices), or 3D (e.g., steric fields, electrostatic fields) qub.ac.ukekb.eg.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that links the descriptors to the biological activity ekb.eg.
Model Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model generation) tandfonline.com.
A hypothetical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), could generate contour maps. These maps visualize regions where certain properties are predicted to influence activity. For example, a map might show that a bulky, sterically favored group is beneficial at the 4-position of the cyclohexyl ring, while an electropositive group is favored on the sulfonamide nitrogen, guiding further analogue design.
Impact of Stereochemistry on Biological Activity and Selectivity
Stereochemistry is a pivotal factor in drug action, as biological targets like enzymes and receptors are chiral environments. The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and functional activity nih.gov.
The this compound structure contains at least two chiral centers: the carbon atom bonded to the fluorine (C-3) and the carbon atom bonded to the methanesulfonamide group (C-1). This results in four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).
It is highly probable that only one of these isomers will exhibit the optimal biological activity, while the others may be less active or even inactive. This stereoselectivity arises because only one isomer can achieve the precise complementary fit with the amino acid residues in the target's binding site. In some cases, an undesired stereoisomer can contribute to off-target effects or toxicity.
Therefore, a critical step in the optimization process is the synthesis and biological evaluation of each individual stereoisomer. This allows for the identification of the "eutomer" (the most active isomer) and an understanding of the stereochemical requirements for potent and selective target engagement nih.gov.
Ligand Efficiency and Lipophilic Efficiency Analysis in Series Optimization
During lead optimization, it is common to increase potency by adding functional groups, which often increases molecular weight and lipophilicity (LogP). However, excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE or LLE) are crucial metrics used to ensure that gains in potency are achieved efficiently and without introducing undesirable physical properties nih.govsciforschenonline.org.
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically by the number of heavy atoms). It helps identify compounds that have high binding energy per atom, which are considered efficient binders.
Lipophilic Efficiency (LiPE): This metric relates potency to lipophilicity (LiPE = pIC50 - LogP) wikipedia.org. It assesses whether an increase in potency is due to specific, high-quality interactions rather than simply an increase in non-specific hydrophobic binding. A higher LiPE value is desirable, with values greater than 5 or 6 often considered indicative of a quality lead compound wikipedia.org.
Analyzing these metrics across a series of analogues helps guide the optimization strategy. For example, if adding a substituent increases potency but significantly decreases LiPE, it suggests the potency gain came at the cost of excessive lipophilicity, which may be detrimental in the long run youtube.com. The goal is to maximize potency while maintaining or improving LiPE.
The following table provides an illustrative analysis for a hypothetical set of analogues.
| Compound ID | Potency (IC50, nM) | pIC50 | LogP | LiPE (pIC50 - LogP) |
|---|---|---|---|---|
| LEAD-01 | 50 | 7.30 | 2.5 | 4.80 |
| ANA-04 | 15 | 7.82 | 2.6 | 5.22 |
| ANA-07 | 5 | 8.30 | 4.0 | 4.30 |
| ANA-08 | 8 | 8.10 | 2.8 | 5.30 |
In this example, compound ANA-07 has the highest potency, but its high LogP results in a poor LiPE. In contrast, compounds ANA-04 and ANA-08 show a better balance of improved potency and favorable lipophilic efficiency, making them more promising candidates for further development.
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govnih.gov For (3-Fluorocyclohexyl)methanesulfonamide, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) would be employed to optimize the molecular geometry and calculate key electronic descriptors. researchgate.netnih.gov
These calculations yield critical information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. nih.gov Furthermore, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the LUMO is likely distributed around the electrophilic sulfur atom of the sulfonamide group, while the HOMO may be located near the nitrogen and oxygen atoms.
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. For this compound, these maps would highlight the electronegative regions around the sulfonyl oxygens and the fluorine atom, which are potential sites for hydrogen bonding, and the relatively electropositive regions around the amine proton and cyclohexyl hydrogens. mdpi.com This information is vital for predicting non-covalent interactions with biological targets.
Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents illustrative data that would be expected from DFT calculations.
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -7.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicates high kinetic stability and low chemical reactivity. nih.gov |
| Dipole Moment | 3.5 D | Quantifies the molecule's overall polarity, influencing solubility and interactions. |
| MESP Minimum | -55 kcal/mol (near SO2 oxygens) | Indicates the most negative region, a likely hydrogen bond acceptor site. |
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjb.ro Given the prevalence of the sulfonamide motif in inhibitors of enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase (DHPS), these would be logical starting points for target identification. nih.gov
In a typical workflow, the 3D structure of a target protein is obtained from the Protein Data Bank (PDB). A docking algorithm, such as AutoDock Vina, then samples numerous conformations and orientations of this compound within the protein's active site. nih.gov Each pose is evaluated using a scoring function that estimates the binding affinity, typically reported in kcal/mol.
The results would reveal the most probable binding mode. For instance, docking into a carbonic anhydrase active site would likely show the sulfonamide nitrogen coordinating with the catalytic zinc ion, while the sulfonyl oxygens form hydrogen bonds with active site residues like Thr199. The 3-fluorocyclohexyl group would occupy a hydrophobic pocket, with the fluorine atom potentially forming specific favorable interactions. Virtual screening could then be used to dock a library of similar sulfonamide derivatives to identify compounds with potentially higher binding affinities. researchgate.netresearchgate.net
Table 2: Illustrative Molecular Docking Results against a Hypothetical Target This table shows hypothetical docking scores and key interactions for this compound and a reference compound.
| Compound | Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| This compound | -7.8 | H-bond with Thr199, Gln92; Hydrophobic interactions with Val121, Leu198. |
| Reference Inhibitor (e.g., Acetazolamide) | -7.2 | H-bond with Thr199, His64; Coordination with Zn2+. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Dynamics
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govfrontiersin.orgresearchgate.net An MD simulation treats atoms as classical particles and solves Newton's equations of motion, allowing the system to evolve naturally over nanoseconds or even microseconds.
For the this compound-protein complex predicted by docking, an MD simulation would be performed in a simulated physiological environment (explicit water, ions, constant temperature, and pressure). udel.edu The simulation would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the dynamics of key interactions. Analysis of the MD trajectory can quantify the stability of hydrogen bonds, identify crucial water molecules mediating interactions, and assess the conformational changes in the protein upon ligand binding. researchgate.netnih.gov A stable root-mean-square deviation (RMSD) of the ligand over the simulation time would indicate a stable binding mode.
Free Energy Perturbation (FEP) and Binding Energy Calculations
Scoring functions in molecular docking provide a rough estimate of binding affinity. For more accurate predictions, rigorous methods like Free Energy Perturbation (FEP) are employed. cresset-group.com FEP is an "alchemical" method that calculates the relative binding free energy (ΔΔG) between two similar ligands by computationally "morphing" one into the other in a series of small steps. nih.govvu.nl
An FEP calculation could be used to precisely quantify the energetic contribution of the fluorine atom in this compound. This would involve comparing it to its non-fluorinated analog, (Cyclohexyl)methanesulfonamide. The calculation is performed for the ligands both in solution and when bound to the protein target. The difference between these two free energy changes gives the relative binding free energy, providing a highly accurate prediction that can guide synthetic efforts. A negative ΔΔG would indicate that the fluorinated compound binds more tightly than its non-fluorinated counterpart. drugdesigndata.orgresearchgate.net
Table 3: Hypothetical Relative Binding Free Energy (ΔΔG) from FEP Calculation This table illustrates a comparison between the fluorinated compound and its non-fluorinated analog.
| Perturbation | ΔGcomplex (kcal/mol) | ΔGsolvent (kcal/mol) | ΔΔGbinding (kcal/mol) | Interpretation |
|---|---|---|---|---|
| (Cyclohexyl)methanesulfonamide → this compound | -2.1 | -1.3 | -0.8 | The fluorine substitution is predicted to improve binding affinity. |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Guiding Synthetic Efforts
Early assessment of a compound's ADME properties is critical to avoid late-stage drug development failures. nih.gov Numerous in silico models and tools, such as SwissADME and pkCSM, can predict these properties based solely on the molecular structure. jonuns.com
For this compound, these tools would predict parameters like lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes. The presence of the polar sulfonamide group and the fluorine atom would be expected to modulate these properties significantly. For example, the fluorine may increase metabolic stability by blocking potential sites of oxidation on the cyclohexyl ring. These predictions help chemists decide if the molecule has "drug-like" properties and guide modifications to improve its pharmacokinetic profile. researchgate.netresearcher.lifecitedrive.com
Table 4: Predicted ADME Properties for this compound This table provides a summary of typical ADME parameters predicted by in silico tools.
| ADME Property | Predicted Value/Class | Implication |
|---|---|---|
| Molecular Weight | 195.26 g/mol | Complies with Lipinski's Rule of Five (<500). |
| LogP (Lipophilicity) | 1.5 | Balanced lipophilicity, favorable for absorption. |
| Aqueous Solubility (LogS) | -2.8 | Moderately soluble. |
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | Yes | Potential for CNS activity. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
De Novo Design Strategies for Novel this compound Analogues
De novo design involves the computational creation of novel molecular structures with desired properties. nih.gov Using this compound as a starting scaffold, these strategies can be employed to generate new analogues with potentially improved affinity, selectivity, or ADME profiles.
Structure-based de novo design would use the binding pocket of a chosen target protein. Algorithms can "grow" new fragments from the core scaffold or link fragments placed at favorable interaction sites within the pocket. For example, software could suggest modifications to the cyclohexyl ring—such as adding hydroxyl groups to engage with polar residues—or replacing the methanesulfonamide (B31651) with other bioisosteric groups like N-acylsulfonamides or sulfonimidamides to explore new interactions and chemical space. nih.govacs.orgresearchgate.net These computationally designed molecules would then be prioritized for synthesis based on predicted affinity and drug-likeness, creating a highly efficient design-synthesis-test cycle. acs.org
Advanced Bioanalytical and Chromatographic Methodologies for Research Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the identification and quantification of drug metabolites in complex biological samples. nih.gov This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.
In the context of a compound like (3-Fluorocyclohexyl)methanesulfonamide, an LC-MS-based metabolomics approach would be instrumental in profiling its metabolites. researchgate.netnih.gov The general workflow involves administering the compound to an in vivo model or incubating it with in vitro systems like human liver microsomes. researchgate.net Subsequent analysis of biological matrices such as urine, plasma, or feces would reveal the presence of the parent compound and its various metabolites. nih.gov
Multivariate data analysis of the LC-MS data can significantly streamline the process of identifying these metabolites. nih.gov By comparing the metabolic profiles of treated versus control groups, unique ions corresponding to the compound and its biotransformation products can be pinpointed. The high-resolution mass spectrometry capabilities of instruments like the quadrupole time-of-flight (Q-TOF) mass spectrometer allow for the determination of accurate mass and isotopic patterns, which are crucial for elucidating the elemental composition of unknown metabolites. researchgate.net Tandem mass spectrometry (MS/MS) experiments would further provide structural information by generating characteristic fragmentation patterns, aiding in the definitive identification of metabolic products. nih.gov
Table 1: Hypothetical LC-MS Parameters for Metabolite Profiling
| Parameter | Setting |
| Chromatographic Column | Reversed-phase C18 |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | Full scan MS and data-dependent MS/MS |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
For the analysis of volatile organic compounds (VOCs) that may arise from the metabolism of this compound, gas chromatography-mass spectrometry (GC-MS) is the reference analytical technique. nih.gov This method is particularly suited for compounds that are thermally stable and can be readily vaporized. The analysis of VOCs in exhaled breath, for instance, is a growing area of clinical research for non-invasive disease diagnosis. nih.gov
The process typically involves the collection of a sample, followed by a pre-concentration step to enrich the volatile analytes. nih.gov Techniques such as solid-phase microextraction (SPME) are commonly used for this purpose before introducing the sample into the GC-MS system. nih.gov The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.net
Table 2: Potential Volatile Metabolite Classes for GC-MS Analysis
| Metabolite Class | Potential Origin |
| Fluorinated Hydrocarbons | Cleavage of the methanesulfonamide (B31651) group and subsequent biotransformation of the fluorocyclohexyl moiety. |
| Sulfur-Containing Volatiles | Degradation of the methanesulfonamide group. |
| Cyclohexene (B86901) Derivatives | Dehydrogenation of the cyclohexyl ring. |
Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Biochemical Assays
Capillary electrophoresis (CE) offers a powerful alternative to liquid chromatography for the separation of biomolecules, characterized by its high separation efficiency and low consumption of samples and chemicals. mdpi.commdpi.com When coupled with mass spectrometry (CE-MS), it becomes a highly sensitive method for the analysis of therapeutic peptides and other charged molecules. mdpi.com For a compound like this compound, CE could be employed for rapid and efficient analysis in various matrices.
Microfluidic platforms, often referred to as "lab-on-a-chip," have emerged as a transformative technology for high-throughput biochemical assays. rsc.orgufluidix.com These miniaturized systems integrate multiple analytical processes onto a single chip, enabling the handling of minute liquid volumes. ufluidix.com This technology allows for the rapid screening of large numbers of analytes, such as proteins and metabolites, with reduced sample volume and reagent consumption. rsc.org Microfluidic devices can be designed for a variety of applications, including cell viability assays, immunoassays, and the synthesis of potential drug molecules. rsc.orgufluidix.comrsc.org The integration of on-chip labeling and parallel electrophoretic separations further enhances the throughput of these systems. nih.gov
Isotopic Labeling Strategies for Metabolic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and elucidate its metabolic pathways. researchgate.netnorthwestern.edu By introducing stable isotopes, such as ¹³C or ¹⁵N, into the structure of this compound, researchers can track the incorporation of these labels into downstream metabolites. nih.gov This approach, known as stable isotope-resolved metabolomics (SIRM), provides detailed insights into the specific biochemical reactions a compound undergoes. nih.gov
The analysis is typically performed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the labeled and unlabeled forms of metabolites. mdpi.com By observing the patterns of isotope incorporation over time, the kinetics of metabolic pathways can be determined. northwestern.edu This information is invaluable for understanding the complete metabolic profile of a drug candidate and identifying all its biotransformation products.
Table 3: Common Stable Isotopes Used in Metabolic Labeling
| Isotope | Natural Abundance (%) | Application |
| Carbon-13 (¹³C) | 1.1 | Tracing carbon backbones in metabolic pathways. |
| Nitrogen-15 (¹⁵N) | 0.37 | Following the metabolism of nitrogen-containing compounds. |
| Deuterium (²H) | 0.015 | Probing specific enzymatic reactions and transport processes. |
Advanced Sample Preparation Techniques for Complex Biological Matrices in Research
The successful analysis of metabolites in complex biological matrices such as blood, urine, and tissue homogenates is highly dependent on the sample preparation method. researchgate.netrjsocmed.com The primary goal of sample preparation is to remove interfering substances, such as proteins and salts, and to concentrate the analytes of interest. researchgate.net
A variety of techniques are employed for this purpose, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netrjsocmed.com The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix. For instance, solid-phase extraction offers a high degree of selectivity and can be automated for high-throughput applications. researchgate.net The development of robust and efficient sample preparation protocols is critical for achieving accurate and reproducible results in metabolomic studies.
Future Directions and Emerging Research Paradigms for Fluorinated Cyclohexyl Sulfonamides
Development of Novel Chemical Probes for Unexplored Biological Targets
The development of chemical probes that can covalently bind to their biological targets is a powerful strategy for elucidating protein function and identifying new therapeutic opportunities. nih.govthemedicinemaker.com The sulfonamide moiety and its derivatives, particularly sulfonyl fluorides, are increasingly recognized as "privileged warheads" for their ability to form stable covalent bonds with a range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including lysine, tyrosine, serine, and histidine. nih.gov This reactivity makes fluorinated cyclohexyl sulfonamides ideal candidates for development as novel chemical probes.
A compound like (3-Fluorocyclohexyl)methanesulfonamide could be modified to incorporate a sulfonyl fluoride (B91410) (—SO₂F) group, transforming it into a reactive probe. Such probes could be used in activity-based protein profiling (ABPP) and chemoproteomic studies to map novel or "undruggable" binding sites across the proteome. youtube.com The fluorine atom itself serves as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful tool for studying protein-ligand interactions and conformational changes without the need for larger labels. nih.govnih.gov
The future in this area lies in synthesizing libraries of fluorinated cyclohexyl sulfonamide-based probes to screen against various cell lysates or living systems. This could lead to the discovery of probes that selectively target proteins previously considered intractable, such as transcription factors or scaffolding proteins, thereby uncovering new biological pathways and potential drug targets. themedicinemaker.comchemikailproteomics.com
| Probe Feature | Potential Amino Acid Target | Type of Interaction | Application |
| Sulfonyl Fluoride | Lysine, Tyrosine, Serine, Histidine | Covalent Bond Formation | Activity-Based Protein Profiling (ABPP), Target Identification |
| Fluorinated Cyclohexyl Ring | Hydrophobic Pockets | Non-covalent (van der Waals) | Enhanced Binding Affinity and Selectivity |
| ¹⁹F Atom | N/A | NMR Reporter | Fragment Screening, Binding Confirmation, Conformational Studies |
Integration with Systems Biology and Multi-Omics Approaches
To fully understand the biological impact of a novel compound, a holistic systems-level perspective is required. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive snapshot of the cellular response to a chemical entity. elifesciences.org This approach moves beyond a single-target interaction to build a network-level understanding of a compound's mechanism of action, efficacy, and potential off-target effects.
For fluorinated cyclohexyl sulfonamides, a multi-omics workflow could be envisioned as follows:
Transcriptomics (RNA-seq): Treatment of cells with a compound like this compound would reveal changes in gene expression, highlighting pathways that are activated or repressed.
Proteomics: Quantitative proteomics could identify changes in protein abundance or post-translational modifications, offering direct insight into the compound's impact on cellular machinery and signaling cascades. This can also help validate direct targets identified by chemical probes.
Metabolomics: Analysis of cellular metabolites would uncover alterations in metabolic pathways, which is particularly relevant given that many sulfonamides target metabolic enzymes. azom.com
Integrating these datasets can reveal unexpected connections and provide a robust molecular signature for a compound's activity. mdpi.com For example, this approach could identify biomarkers for drug response or uncover synergistic opportunities with other drugs, accelerating the translation of promising compounds into clinical candidates. elifesciences.org
| Omics Technology | Information Gained | Potential Application for Fluorinated Cyclohexyl Sulfonamides |
| Transcriptomics | Changes in gene expression | Identifying affected signaling and regulatory pathways. |
| Proteomics | Changes in protein levels and modifications | Validating direct targets and identifying off-target effects. |
| Metabolomics | Alterations in metabolite concentrations | Uncovering impact on cellular metabolism and bioenergetics. |
| Integrated Analysis | Comprehensive biological network view | Elucidating mechanism of action and identifying biomarkers. |
Application in Chemical Genetics and Phenotypic Screening Beyond Traditional Enzyme Inhibition
While target-based drug discovery has been successful, phenotypic screening—identifying molecules that produce a desired effect in a cell or organism without a priori knowledge of the target—has led to a disproportionate number of first-in-class drugs. wikipedia.org Chemical genetics utilizes small molecules to perturb biological systems, akin to how classical genetics uses mutations, to dissect complex cellular pathways. wikipedia.org
Libraries of diverse fluorinated cyclohexyl sulfonamides could be powerful tools in this context. These compounds could be screened in high-throughput assays using various models, from cancer cell lines to whole organisms like zebrafish. wikipedia.orgtechnologynetworks.com The goal is to identify compounds that induce a specific, desirable phenotype, such as reversing disease-related morphological changes, halting cell proliferation, or promoting cell differentiation.
Recent studies have shown that sulfonamides can be identified in phenotypic screens for unexpected activities, such as priming the plant immune system, an effect not related to their traditional role as enzyme inhibitors. nih.gov This highlights the potential for this chemical class to modulate complex biological processes. Applying this paradigm to fluorinated cyclohexyl sulfonamides could uncover novel therapeutic applications far beyond their predicted targets. Following a successful phenotypic screen, target deconvolution efforts, often using the chemical probe strategies outlined in section 8.1, would be employed to identify the molecular mechanism. wikipedia.org
| Screening Model | Potential Phenotypic Readout | Therapeutic Area |
| 2D/3D Cancer Cell Cultures | Inhibition of proliferation, induction of apoptosis, changes in morphology | Oncology |
| Zebrafish Embryos | Correction of developmental defects, changes in behavior | Developmental Disorders, Neuroscience |
| Immune Cell Co-cultures | Modulation of cytokine release, changes in cell activation markers | Immunology, Inflammation |
| High-Content Imaging | Changes in subcellular protein localization, organelle morphology | Cell Biology, various diseases |
Advances in Synthetic Accessibility and Green Chemistry Methodologies
The exploration of any chemical scaffold is fundamentally dependent on its synthetic accessibility. For broad screening and structure-activity relationship (SAR) studies, the ability to rapidly and efficiently generate a diverse library of analogs is crucial. Traditional methods for synthesizing sulfonamides often involve harsh reagents and organic solvents. researchgate.net
Recent years have seen significant advances in developing "green" and sustainable synthetic methods that are more environmentally friendly. tandfonline.com For sulfonamide synthesis, this includes methodologies that use water as a solvent, employ milder and safer reagents, and are optimized for higher efficiency and lower waste production. researchgate.netrsc.orgtandfonline.comresearchgate.net Similarly, green methods for producing key precursors like functionalized cyclohexylamines are also emerging. rsc.org
Adopting these modern synthetic strategies will be paramount for advancing the study of fluorinated cyclohexyl sulfonamides. An efficient, modular, and sustainable synthetic route would enable the creation of large compound libraries for high-throughput screening and facilitate the scale-up of promising lead compounds. This focus on green chemistry not only reduces environmental impact but also often leads to more cost-effective and safer manufacturing processes. tandfonline.com
| Synthesis Aspect | Traditional Method | Green Chemistry Approach | Benefit |
| Solvent | Chlorinated organic solvents (e.g., DCM) researchgate.net | Water, PEG, or solvent-free conditions researchgate.nettandfonline.com | Reduced toxicity and environmental impact |
| Reagents | Stoichiometric, often hazardous, bases | Catalytic amounts of base, or base-free methods tandfonline.com | Less waste, improved safety and atom economy |
| Reaction Conditions | High temperatures, prolonged reaction times | Microwave irradiation, optimized catalysts researchgate.net | Faster reactions, lower energy consumption |
| Purification | Chromatography with large solvent volumes | Simple filtration or extraction researchgate.net | Reduced waste and cost |
Computational Design for Enhanced Selectivity and Modulatory Capabilities
Computational chemistry and in silico modeling are now indispensable tools in drug discovery, allowing for the rational design of molecules with optimized properties. researchgate.net For fluorinated cyclohexyl sulfonamides, computational approaches can guide synthesis and prioritization, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate structural features of sulfonamides with their biological activity, predicting the potency of novel analogs. openaccesspub.orgyoutube.com Molecular docking simulations can predict how these molecules bind to specific protein targets, helping to optimize interactions for higher affinity and selectivity. The strategic placement of the fluorine atom is particularly important, as it can modulate pKa, lipophilicity, and conformation, all of which influence a compound's pharmacokinetic and pharmacodynamic profile. nih.govchapman.edu Computational models can predict these effects, guiding chemists to place fluorine at positions that enhance target binding or block metabolic degradation. researchgate.net
These computational tools can be used to design fluorinated cyclohexyl sulfonamides with enhanced selectivity for a specific protein isoform or to fine-tune their activity, for instance, shifting a compound from an inhibitor to a modulator or activator. By integrating computational design with synthetic chemistry and biological testing in an iterative cycle, the development of highly potent and selective fluorinated cyclohexyl sulfonamides can be significantly accelerated.
| Computational Tool | Application in Drug Design | Relevance to Fluorinated Cyclohexyl Sulfonamides |
| Molecular Docking | Predicts binding mode and affinity to a protein target. | Optimize interactions within the binding pocket; rationalize selectivity. |
| QSAR | Correlates chemical structure with biological activity. | Predict the activity of new analogs before synthesis. |
| Molecular Dynamics | Simulates the movement of the molecule and protein over time. | Assess binding stability and conformational changes upon binding. |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Design novel scaffolds that retain key binding interactions. |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Prioritize compounds with favorable drug-like properties. |
Q & A
Basic: What synthetic strategies are recommended for (3-Fluorocyclohexyl)methanesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution of 3-fluorocyclohexanol derivatives with methanesulfonyl chloride. Key steps:
- Reagent selection : Use anhydrous triethylamine or pyridine as a base to neutralize HCl byproducts .
- Temperature control : Maintain 0–5°C during methanesulfonyl chloride addition to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.
- Optimization : Adjust stoichiometry (1.2:1 ratio of methanesulfonyl chloride to alcohol) and reaction time (4–6 hours) for maximal yield .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms cyclohexyl fluorine coupling patterns (δ 4.5–5.0 ppm for axial/equatorial protons). ¹⁹F NMR detects fluorocyclohexyl environments (δ -180 to -190 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (UV detection at 210 nm) to verify purity (>98%) with acetonitrile/water (70:30) mobile phase .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 211.1 .
Advanced: How does the fluorine substituent influence pharmacokinetic properties like metabolic stability?
Answer:
The 3-fluoro group enhances:
- Lipophilicity : Measured via logP (estimated 1.8 vs. 1.2 for non-fluorinated analogs) using shake-flask method.
- Metabolic resistance : In vitro liver microsomal assays show <10% degradation after 60 minutes (vs. 40% for des-fluoro analogs) due to reduced CYP450 affinity .
- Solubility : Fluorine’s electronegativity lowers aqueous solubility (2.1 mg/mL vs. 4.5 mg/mL for non-fluorinated), requiring formulation optimization .
Advanced: How should researchers address contradictions in reported biological activities (e.g., COX-2 inhibition vs. no effect)?
Answer:
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., enzyme source, substrate concentration). NS-398, a structural analog, shows variability depending on cell type (IC₅₀ 50 nM in fibroblasts vs. 1 µM in macrophages) .
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm direct target binding and siRNA knockdown to assess phenotypic consistency .
- Meta-analysis : Pool data from ≥3 independent studies, applying statistical tests (e.g., ANOVA) to identify outliers .
Advanced: What experimental designs elucidate the mechanism of enzyme inhibition?
Answer:
- Enzyme kinetics : Measure Kₘ and Vₘₐₓ shifts in dose-response studies to distinguish competitive vs. non-competitive inhibition.
- X-ray crystallography : Resolve co-crystal structures (2.0 Å resolution) to identify binding interactions (e.g., hydrogen bonds with sulfonamide groups) .
- Mutagenesis : Introduce point mutations (e.g., Ser530Ala in COX-2) to confirm critical binding residues .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.
- Stability data : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation .
Advanced: How to evaluate selectivity against related enzyme isoforms (e.g., COX-1 vs. COX-2)?
Answer:
- Isozyme panels : Screen against recombinant COX-1/COX-2 using fluorogenic substrates (e.g., scopoletin for peroxidase activity).
- Selectivity ratio : Calculate IC₅₀ ratios (e.g., COX-2/COX-1 <0.1 indicates high selectivity) .
- Cellular assays : Compare inhibition in COX-2-overexpressing vs. wild-type cell lines .
Advanced: Which computational methods predict binding affinity and conformational dynamics?
Answer:
- Molecular docking : AutoDock Vina predicts binding poses (ΔG < -8 kcal/mol suggests strong affinity) .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess ligand-protein stability (RMSD <2.0 Å acceptable) .
- Free energy calculations : MM-PBSA estimates binding energy contributions (e.g., sulfonamide–Arg120 interaction = -3.2 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
